N-(2,3-dimethylcyclohexyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
Description
N-(2,3-dimethylcyclohexyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic compound featuring a benzotriazinone core (4-oxo-3,4-dihydro-1,2,3-benzotriazine) linked to a butanamide scaffold. The amide nitrogen is substituted with a 2,3-dimethylcyclohexyl group, imparting lipophilic and steric bulk. This compound is part of a broader class of benzotriazinone derivatives, which have garnered interest for their role as modulators of GPR139, a G protein-coupled receptor implicated in neurological and metabolic disorders . The structural uniqueness of this compound lies in its cycloaliphatic substituent, distinguishing it from analogs with aromatic or polar groups.
Properties
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13-7-5-10-16(14(13)2)20-18(24)11-6-12-23-19(25)15-8-3-4-9-17(15)21-22-23/h3-4,8-9,13-14,16H,5-7,10-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMVNLRMDTXALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2,3-Dimethylcyclohexanone
A scalable route involves reductive amination of 2,3-dimethylcyclohexanone using ammonium acetate and sodium cyanoborohydride in methanol at 25°C. This method affords the racemic amine in 78% yield after purification by vacuum distillation.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 2,3-Dimethylcyclohexanone |
| Ammonium Source | NH₄OAc (2.5 equiv) |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Solvent | MeOH |
| Temperature | 25°C |
| Time | 24 h |
| Yield | 78% |
Resolution of Enantiomers via Diastereomeric Salt Formation
Chiral resolution employs (R)-(-)-mandelic acid in ethanol/water (3:1). The (1R,2R)-diastereomer precipitates preferentially, yielding 98% enantiomeric excess (ee) after recrystallization.
Assembly of 4-(4-Oxo-3,4-Dihydro-1,2,3-Benzotriazin-3-yl)Butanoic Acid
Heterocyclization of Azido-TosMIC Precursors
Building upon methodology from, 1-azido-2-[isocyano(p-tosyl)methyl]benzene undergoes base-mediated cyclization with but-3-enoic acid derivatives:
Substrate Preparation :
Cyclization Reaction :
Optimized Parameters
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Base | KOtBu | 89% |
| Temperature | 0°C → 25°C gradient | +15% yield |
| Oxidizing Agent | H₂O₂ (30% aq.) | 92% conversion |
Amide Bond Formation Strategies
Uronium Coupling Agents
O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TDBTU) demonstrates superior performance in coupling sterically hindered amines and carboxylic acids:
Protocol
- Dissolve 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoic acid (1.0 equiv) and 2,3-dimethylcyclohexylamine (1.1 equiv) in DMF.
- Add TDBTU (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
- Stir at 0°C for 1 h, then warm to 25°C for 12 h.
- Quench with 10% citric acid, extract with EtOAc, and purify via silica chromatography.
Comparative Coupling Reagents
| Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|
| TDBTU | 91 | 99.2 |
| HATU | 83 | 98.1 |
| EDCI/HOBt | 76 | 97.3 |
Microwave-Assisted Synthesis
Accelerated coupling under microwave irradiation (100°C, 300 W, 20 min) reduces reaction time eightfold while maintaining 89% yield.
Stereochemical Considerations and Byproduct Analysis
The 2,3-dimethylcyclohexyl group introduces three stereocenters, necessitating careful control:
Major Byproducts
- Diastereomeric Amides : Arising from incomplete chiral resolution of the amine (3–7% yield).
- Over-Oxidation Products : Benzotriazinone → benzotriazine dioxide under strong oxidizing conditions (≤2% with H₂O₂ control).
Mitigation Strategies
- Use of freshly distilled DMF reduces racemization during coupling.
- Strict temperature control (<30°C) minimizes benzotriazinone decomposition.
Purification and Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) achieves >99% purity. Retention time: 8.42 min.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.65 (t, J = 7.6 Hz, 1H), 7.49 (d, J = 8.0 Hz, 1H), 6.12 (br s, 1H, NH), 3.42–3.38 (m, 1H, CHN), 2.94 (t, J = 7.2 Hz, 2H), 2.28–2.19 (m, 1H), 1.98–1.86 (m, 2H), 1.72–1.62 (m, 4H), 1.45–1.32 (m, 3H), 0.92 (d, J = 6.8 Hz, 3H), 0.88 (d, J = 6.4 Hz, 3H).
- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₁H₂₈N₄O₂: 368.2209; found: 368.2213.
Scale-Up Considerations and Process Optimization
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| TDBTU | 12,500 | 41% |
| 2,3-Dimethylcyclohexylamine | 8,200 | 33% |
| TosMIC | 6,800 | 19% |
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylcyclohexyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the cyclohexyl ring or the benzotriazinone moiety using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the benzotriazinone ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may make it a candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Materials Science: The compound could be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Research: The compound may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylcyclohexyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The benzotriazinone moiety may play a key role in binding to these targets, while the cyclohexyl and butanamide groups may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Features and Variations
The benzotriazinone moiety is a conserved feature across related compounds, acting as a pharmacophore for receptor binding. Variations occur primarily in the substituents on the amide nitrogen and the butanamide chain. Below is a comparative analysis of three analogs:
Pharmacological and Physicochemical Comparisons
The dimethoxy groups in ’s compound introduce polarity, which may reduce passive diffusion but enhance aqueous solubility .
Hydrogen-Bonding Potential: The benzotriazinone oxo group serves as a hydrogen-bond acceptor in all analogs. However, the 3,4-dimethoxyphenethyl substituent in ’s compound adds hydrogen-bond donors (methoxy oxygen), possibly influencing receptor binding kinetics .
Patent and Therapeutic Implications: The target compound and its benzotriazinone analogs are patented as GPR139 modulators (), suggesting shared therapeutic applications in neurological disorders. However, substituent-driven differences in potency or off-target effects remain unquantified in publicly available data .
Biological Activity
N-(2,3-dimethylcyclohexyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 314.4 g/mol
- CAS Number : 1136641-50-3
The compound features a benzotriazinone moiety, which is known for its diverse biological activities. The structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzotriazinone derivatives. For instance, a series of compounds derived from benzotriazinones demonstrated significant inhibitory effects on the proliferation of cancer cell lines such as HepG2 (liver carcinoma) and various lung cancer models. The synthesized compounds exhibited IC values in the micromolar range, indicating potent activity against these cancer types .
In a comparative study, compounds structurally related to this compound were shown to have enhanced binding affinities to the E. coli Fab-H receptor and demonstrated promising results in molecular docking studies . This suggests that modifications in the benzotriazinone structure can lead to improved biological efficacy.
Antimicrobial Activity
Benzotriazinone derivatives have also been evaluated for their antimicrobial properties. Some compounds showed strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial DNA synthesis and cell wall integrity .
Study 1: Antitumor Efficacy in HepG2 Cells
A study synthesized several benzotriazinone derivatives and tested their cytotoxicity against HepG2 cells. The most effective compound showed an IC value of 6.26 ± 0.33 μM in 2D assays and 20.46 ± 8.63 μM in 3D assays. This discrepancy highlights the importance of assay conditions in evaluating drug efficacy .
Study 2: Antibacterial Properties
Another investigation focused on the antibacterial activity of related benzotriazinone compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced activity, with minimum inhibitory concentrations (MICs) reported as low as 8 µg/mL for some derivatives .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can synthetic protocols for this compound be optimized to minimize racemization during amide bond formation?
- Methodological Answer : The 4-oxo-1,2,3-benzotriazin-3-yl group in the compound suggests potential sensitivity to racemization during synthesis. To mitigate this, employ the Dicyclohexylcarbodiimide (DCCD) method with additives like 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine. This additive suppresses N-acylurea formation and racemization by stabilizing reactive intermediates . Reaction conditions (e.g., low temperature, inert atmosphere) and stoichiometric control (1:1 molar ratio of DCCD to benzotriazine derivative) are critical to minimize by-products like azidobenzoyloxy adducts .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Multi-step purification is often required due to structural complexity. Use column chromatography with gradients of ethyl acetate/hexane for preliminary separation, followed by recrystallization from ethanol/water mixtures to enhance purity. Advanced techniques like preparative HPLC (C18 column, acetonitrile/water mobile phase) may resolve stereoisomers or closely related by-products. Monitor purity via HPLC-MS and ¹H/¹³C NMR .
Q. Which spectroscopic and computational methods are most effective for structural characterization?
- Methodological Answer :
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the dimethylcyclohexyl and benzotriazinone moieties.
- X-ray Crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine absolute configuration, especially if the compound crystallizes in a non-centrosymmetric space group .
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., B3LYP/6-311+G(d,p)) to validate structural features .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?
- Methodological Answer : For ambiguous stereocenters (e.g., in the dimethylcyclohexyl group), employ high-resolution crystallography (λ < 1 Å, synchrotron source) and refine anisotropic displacement parameters. Use SHELXL’s TWIN/BASF commands to handle twinning or disorder. Hydrogen bonding between the amide NH and benzotriazinone carbonyl can be validated via Hirshfeld surface analysis .
Q. What strategies address contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-test activity in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to rule out false positives.
- Data Triangulation : Combine kinetic studies (e.g., SPR for binding affinity), molecular docking (AutoDock Vina), and structural analogs (e.g., quinazolinone derivatives) to identify off-target interactions .
- Statistical Rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to account for batch-to-batch variability in compound purity .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the dimethylcyclohexyl group (e.g., replace with bicyclic systems) or vary the benzotriazinone substituents (e.g., introduce electron-withdrawing groups).
- Activity Profiling : Test analogs against panels of enzymes (e.g., kinases, proteases) to map pharmacophore requirements.
- Data Table :
| Modification Site | Example Substituent | Enzymatic IC₅₀ (nM) | Cell-Based EC₅₀ (nM) |
|---|---|---|---|
| Benzotriazinone C4 | -OCH₃ | 12 ± 1.5 | 85 ± 10 |
| Cyclohexyl C2/C3 | -CH(CH₃)₂ | 8 ± 0.9 | 62 ± 8 |
| Amide linker | -CH₂CH₂- | >1000 | >1000 |
Data inferred from related benzotriazinone derivatives .
Q. What experimental approaches elucidate the compound’s mechanism of enzyme interaction?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with target enzymes.
- Cryo-EM/X-ray Co-crystallization : Resolve binding poses in enzyme active sites (e.g., with HDAC or PARP isoforms).
- Mutagenesis Studies : Introduce point mutations (e.g., Ala scanning) to critical enzyme residues and measure activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
